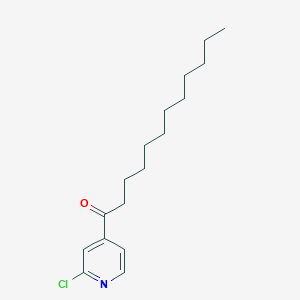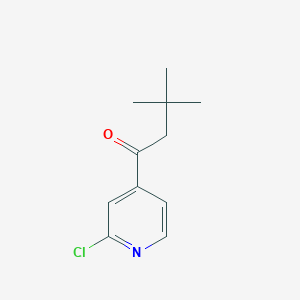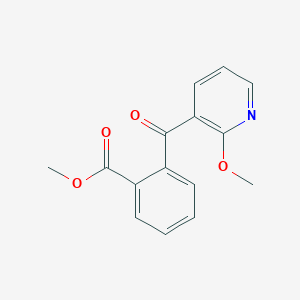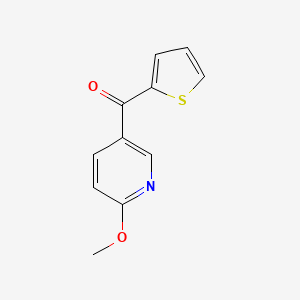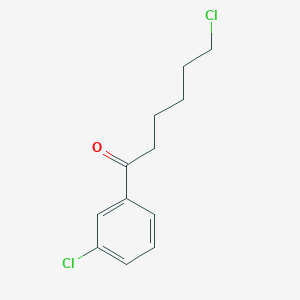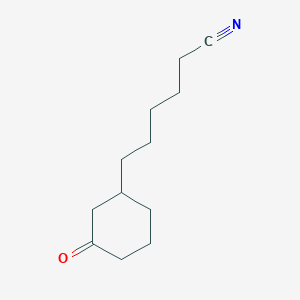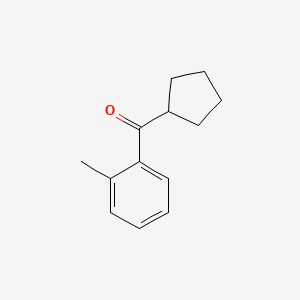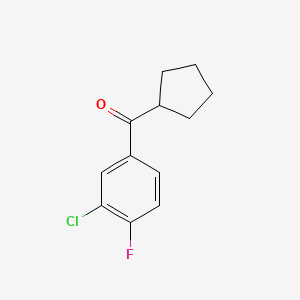
(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid
説明
“(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C13H11BClFO3 . It has a molecular weight of 280.49 g/mol . The compound is also known by other names such as “3-Chloro-4- (2’-fluorobenzyloxy)phenylboronic acid”, “[3-chloro-4- [ (2-fluorophenyl)methoxy]phenyl]boronic acid”, and "{3-Chloro-4- [ (2-fluorophenyl)methoxy]phenyl}boronic acid" .
Molecular Structure Analysis
The molecular structure of “(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” can be represented by the canonical SMILES notation: B (C1=CC (=C (C=C1)OCC2=CC=CC=C2F)Cl) (O)O . The InChI representation is: InChI=1S/C13H11BClFO3/c15-11-7-10 (14 (17)18)5-6-13 (11)19-8-9-3-1-2-4-12 (9)16/h1-7,17-18H,8H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid” include a molecular weight of 280.49 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . The compound has a topological polar surface area of 49.7 Ų and a complexity of 283 .
科学的研究の応用
Fluorescence Quenching Studies
The fluorescence quenching properties of boronic acid derivatives, including variants similar to (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, have been studied extensively. For instance, the fluorescence quenching of derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid in alcohols of varying viscosities is a significant area of research. This study offers insights into the Stern–Volmer constant calculations and the role of intermolecular and intramolecular hydrogen bonding in conformational changes of the solutes (Geethanjali et al., 2015).
Boronic Acid Derivatives in Organic Synthesis
Role in Optical Modulation
Phenyl boronic acids, a category to which (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid belongs, are essential for saccharide recognition and can anchor hydrophilic polymer backbones to hydrophobic surfaces like graphene or carbon nanotubes. A study highlights the optical modulation properties of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes, demonstrating the influence of boronic acid structure on SWNT photoluminescence quantum yield (Mu et al., 2012).
Investigating Boronic Acid and Fluorine Interaction
The interaction between fluorine-substituted benzeneboronic acids and enzymes like subtilisin Carlsberg has been the subject of extensive studies. This interaction, crucial for understanding the behavior of compounds like (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, reveals insights into the dissociation rate constants and the dynamics of boronate species (London & Gabel, 1994).
Application in Glucose Sensing Materials
The synthesis and application of amino-3-fluorophenyl boronic acid, derived from compounds like (3-Chloro-4-((2-fluorobenzyl)oxy)phenyl)boronic acid, highlight its utility in constructing glucose sensing materials. These materials are designed to operate at the physiological pH of bodily fluids, demonstrating the versatility of boronic acid derivatives in medical applications (Das et al., 2003).
特性
IUPAC Name |
[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BClFO3/c15-11-7-10(14(17)18)5-6-13(11)19-8-9-3-1-2-4-12(9)16/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPXKZJRODTNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584552 | |
| Record name | {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870777-28-9 | |
| Record name | {3-Chloro-4-[(2-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



